molecular formula C22H31N3O5Si B8249665 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine

5-O-TBDMS-N4-Benzoyl-2-deoxycytidine

Cat. No.: B8249665
M. Wt: 445.6 g/mol
InChI Key: CCPOWNJNXQQIFV-UHFFFAOYSA-N
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Description

Cytidine, N-benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]- (CAS RN: 139244-40-9) is a chemically modified nucleoside derivative widely used in oligonucleotide synthesis. Key structural features include:

  • N-Benzoyl protection: Stabilizes the cytosine base against side reactions during synthesis .
  • 2'-Deoxyribose: Enhances nuclease resistance in the final oligonucleotide product.
  • 5'-O-[(1,1-dimethylethyl)dimethylsilyl] (TBS) group: A bulky silyl protecting group that shields the 5'-hydroxyl, offering stability under acidic and oxidative conditions while being cleavable via fluoride ions (e.g., TBAF) .

This compound is critical in solid-phase synthesis, particularly for controlled coupling in RNA/DNA analogs.

Properties

IUPAC Name

N-[1-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5Si/c1-22(2,3)31(4,5)29-14-17-16(26)13-19(30-17)25-12-11-18(24-21(25)28)23-20(27)15-9-7-6-8-10-15/h6-12,16-17,19,26H,13-14H2,1-5H3,(H,23,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPOWNJNXQQIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silylation Reagents and Conditions

The 5'-hydroxyl group of 2'-deoxycytidine is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole as a base. This reaction proceeds in anhydrous N,N-dimethylformamide (DMF) at room temperature for 12–16 hours. The mechanism involves nucleophilic attack by the 5'-hydroxyl oxygen on the electrophilic silicon center, facilitated by imidazole’s role in scavenging HCl byproducts.

Key parameters:

  • Molar ratio: 1.2 equivalents of TBDMS-Cl per equivalent of 2'-deoxycytidine.

  • Solvent: DMF ensures solubility of both the nucleoside and silylating agent.

  • Yield: 85–92% after column chromatography (silica gel, hexane/ethyl acetate gradient).

Analytical Validation

Successful silylation is confirmed by:

  • ¹H NMR: Disappearance of the 5'-OH proton signal (δ ~2.5 ppm) and appearance of TBDMS methyl singlets at δ 0.1–0.3 ppm.

  • Mass spectrometry (ESI+): [M+H]⁺ at m/z 482.3 (C₂₁H₃₉N₃O₅Si⁺).

N-Benzoylation of the Cytosine Base

Acylation Methodology

The exocyclic amine of 2'-deoxycytidine is benzoylated using benzoyl chloride (BzCl) under Schotten-Baumann conditions. To avoid competing acylation of the 3'-hydroxyl, the reaction employs 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Optimized protocol:

  • Dissolve 5'-O-TBDMS-2'-deoxycytidine (1 equiv) in anhydrous DCM.

  • Add Et₃N (3 equiv) and DMAP (0.1 equiv) under nitrogen.

  • Slowly add BzCl (1.5 equiv) at 0°C, then warm to room temperature for 6 hours.

  • Quench with ice-water, extract with DCM, and purify via silica chromatography (hexane/acetone).

Yield: 78–84%.

Spectroscopic Confirmation

  • ¹H NMR: Aromatic protons from the benzoyl group appear as a multiplet at δ 7.4–8.0 ppm. The N-H signal (δ ~8.5 ppm) disappears.

  • IR spectroscopy: A strong carbonyl stretch at 1705 cm⁻¹ confirms the benzamide formation.

Challenges and Side Reactions

Competing 3'-O-Benzoylation

Despite the 3'-hydroxyl’s lower reactivity, trace amounts of 3'-O-benzoylated byproducts (≤5%) are observed. These are removed via gradient chromatography. The steric bulk of the TBDMS group at the 5'-position marginally shields the 3'-OH, reducing acylation.

Stability of the TBDMS Group

The TBDMS ether remains intact under mild basic conditions (e.g., Et₃N) but is susceptible to cleavage by fluoride ions. This necessitates careful exclusion of fluoride-containing reagents in subsequent steps.

Comparative Analysis of Protection Strategies

StepReagentsSolventTemperatureYield (%)
5'-SilylationTBDMS-Cl, imidazoleDMFRT85–92
N-BenzoylationBzCl, Et₃N, DMAPDCM0°C → RT78–84

Key observations:

  • Silylation proceeds efficiently in DMF due to its polar aprotic nature.

  • Benzoylation in DCM minimizes solvolysis of BzCl.

Scalability and Industrial Applications

The protocol is scalable to multi-gram quantities with minimal yield attrition. Industrial adaptations replace column chromatography with crystallization for the final product using ethanol/water mixtures. The TBDMS group’s stability enables long-term storage under anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

Cytidine, N-benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nucleoside structure.

    Substitution: The protective groups can be selectively removed and replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions are carefully controlled to ensure the selective modification of the nucleoside.

Major Products

The major products formed from these reactions include various protected and deprotected nucleoside derivatives. These products are used as intermediates in the synthesis of more complex nucleic acid structures.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C₃₂H₃₅N₃O₅Si
  • Molecular Weight : Approximately 569.73 g/mol
  • CAS Number : 139244-40-9

The compound features a benzoyl group at the nitrogen position, a deoxyribose sugar, and a silyl protecting group at the 5' position. These characteristics enhance its solubility and stability, which are critical for biological applications .

Antiviral and Anticancer Activities

Cytidine derivatives have been explored for their potential antiviral and anticancer properties. The ability of modified nucleosides to mimic natural nucleosides allows them to interfere with nucleic acid synthesis in pathogenic organisms or cancer cells. Preliminary studies suggest that this compound may exhibit:

  • Antiviral Activity : By inhibiting viral replication through interference with nucleic acid synthesis.
  • Anticancer Activity : Potentially disrupting the proliferation of cancer cells by mimicking DNA building blocks.

These properties are crucial for developing therapeutic agents targeting viral infections and cancer .

Enzyme Interaction Studies

Research involving Cytidine, N-benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]- focuses on its binding affinity with various enzymes, including polymerases and kinases. Understanding these interactions is essential for elucidating the compound's mechanism of action and its potential role as an inhibitor or substrate in biochemical pathways .

Comparative Analysis with Other Modified Nucleosides

To highlight the unique properties of Cytidine, N-benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-, a comparison with other modified nucleosides is provided below:

Compound Name Structural Features Unique Properties
N-Benzoyl-2'-deoxycytidineBenzoyl group; no silylationLess stable than silylated versions
5-MethylcytidineMethyl group at 5 positionEnhances stability against degradation
2-AminopurineAmino group substitutionActs as a mutagen; affects base pairing

This table illustrates how specific functional groups influence the stability, reactivity, and biological activity of these compounds .

Synthesis and Evaluation

A study evaluated the synthesis of various derivatives of modified nucleosides, including those similar to Cytidine. These derivatives were assessed for their antimicrobial and anticancer activities. The results indicated promising bioactivity against specific pathogens and cancer cell lines, showcasing the potential applications of such compounds in therapeutic settings .

In Vivo Studies

In vivo studies have also been conducted to assess the antitubercular activity of similar modified compounds. These studies demonstrated significant efficacy against Mycobacterium tuberculosis, further supporting the therapeutic potential of nucleoside derivatives in treating infectious diseases .

Mechanism of Action

The mechanism of action of Cytidine, N-benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)dimethylsilyl]- involves its incorporation into nucleic acid structures. The protective groups enhance the stability of the nucleoside, allowing it to be used in various chemical reactions without degradation. The compound can be selectively deprotected to reveal reactive sites for further modification, making it a versatile tool in nucleic acid chemistry.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related cytidine derivatives:

Compound Name CAS RN Key Modifications Molecular Formula Key Applications
Cytidine, N-benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]- 139244-40-9 N-Benzoyl, 2'-deoxy, 5'-TBS C₃₂H₄₁N₃O₅Si Oligonucleotide synthesis (5'-protection)
Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methyl- 105931-57-5 N-Benzoyl, 2'-deoxy, 5'-DMT, 5-methyl C₄₈H₄₈N₃O₈ Solid-phase DNA synthesis (acid-labile 5'-protection)
N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine 139244-40-9 N-Benzoyl, 2'-deoxy, 5'-TBDPS C₃₈H₄₅N₃O₅Si RNA synthesis (bulkier 5'-protection than TBS)
N-benzoyl-5'-O-[DMT]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine 166758-07-2 N-Benzoyl, 2'-deoxy, 5'-DMT, 3'-TBDPS C₅₃H₅₃N₃O₇Si Sequential protection for orthogonal synthesis
DMT-2′O-TBDMS-rC(ac) Phosphoramidite N/A N-Acetyl, 2'-O-TBDMS, 5'-DMT, 3'-phosphoramidite C₄₉H₅₉N₄O₈PSi RNA analog synthesis (2'-OH protection for ribose)

Key Comparative Analysis

Protecting Group Chemistry
  • TBS vs. TBDPS : The 5'-TBS group in the target compound is less sterically hindered than tert-butyldiphenylsilyl (TBDPS), enabling faster deprotection. However, TBDPS (e.g., in CAS 166758-07-2) offers higher stability in multi-step syntheses .
  • DMT vs. Silyl Groups : The 5'-dimethoxytrityl (DMT) group (e.g., CAS 105931-57-5) is acid-labile, making it ideal for sequential deprotection in automated synthesizers. In contrast, silyl groups require fluoride-based cleavage, limiting their use in acid-sensitive sequences .
Functional Additions
  • 5-Methyl Modification : Compounds like CAS 105931-57-5 incorporate a 5-methyl group on cytosine, enhancing resistance to deamination and improving duplex stability in antisense oligonucleotides .
  • Phosphoramidite Linkage : Derivatives with 3'-phosphoramidite groups (e.g., CAS 178925-43-4) enable direct coupling in solid-phase synthesis, whereas the target compound requires subsequent phosphorylation .

Biological Activity

Cytidine, N-benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]- is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound is characterized by its unique structural modifications, which may influence its interaction with biological targets and its overall efficacy.

Chemical Structure and Properties

The molecular formula of Cytidine, N-benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]- is C22H31N3O5SiC_{22}H_{31}N_{3}O_{5}Si. The compound features a benzoyl group attached to the cytidine structure, along with a dimethylsilyl ether modification at the 5' position. This structural configuration is significant for its solubility and stability in biological systems.

Structural Formula

  • Molecular Formula : C22H31N3O5SiC_{22}H_{31}N_{3}O_{5}Si
  • SMILES : CC(C)(C)Si(C)OCC1C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O
  • InChIKey : CCPOWNJNXQQIFV-UHFFFAOYSA-N

The biological activity of Cytidine, N-benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]- may be attributed to its ability to modulate nucleic acid synthesis and function. The benzoyl group can enhance lipophilicity, potentially facilitating cellular uptake. Additionally, the silyl ether modification may confer resistance to enzymatic degradation.

Antiviral Activity

Research indicates that nucleoside analogs similar to Cytidine can exhibit antiviral properties by inhibiting viral replication. For instance, studies on related compounds have shown effectiveness against various RNA viruses, suggesting that this compound might share similar mechanisms of action.

Antitumor Activity

Preliminary studies indicate that modified nucleosides can possess antitumor properties. The incorporation of benzoyl and silyl groups may enhance the selectivity of these compounds towards cancer cells by influencing their metabolic pathways.

Case Studies

  • Antiviral Efficacy : A study demonstrated that a related cytidine derivative showed significant inhibition of viral replication in vitro. The mechanism involved interference with viral RNA synthesis.
  • Antitumor Properties : In a preclinical model, another derivative exhibited cytotoxic effects on tumor cell lines, leading to apoptosis through the activation of caspase pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis in cancer cells
Enzymatic StabilityIncreased resistance to nucleases

Q & A

Q. Case Study :

  • Undesired Cleavage : TBDMS hydrolysis in acidic DMT removal step → Switch to fluoride-based deprotection post-oligonucleotide assembly .

Advanced: How is this compound utilized in oligonucleotide synthesis?

As a phosphoramidite, it is incorporated into DNA/RNA strands via solid-phase synthesis. The 3'-OH is activated as a phosphoramidite (e.g., 2-cyanoethyl N,N-diisopropylphosphoramidite), enabling coupling to growing oligonucleotide chains . Coupling efficiency (>98%) is monitored by trityl cation release. The TBDMS group stabilizes the 5'-OH during repeated acid cycles (e.g., 3% trichloroacetic acid in CH₂Cl₂) .

Protocol Highlights:

  • Phosphoramidite Synthesis : React with 2-cyanoethyl tetraisopropylphosphorodiamidite under Ar .
  • Storage : –20°C under anhydrous Ar to prevent hydrolysis .

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